

biological activity of compounds derived from 6-Ethoxy-2,3-difluorobenzaldehyde

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Compound of Interest

Compound Name: 6-Ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B179240

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Comparative Analysis of Biologically Active Benzaldehyde Derivatives

Disclaimer: Extensive literature searches did not yield specific studies on the biological activities of compounds directly derived from **6-Ethoxy-2,3-difluorobenzaldehyde**. This guide, therefore, provides a comparative overview of the biological activities of related substituted benzaldehyde derivatives, including chalcones and Schiff bases, to offer insights into their potential therapeutic applications for researchers, scientists, and drug development professionals.

Anticancer Activity of Substituted Benzaldehyde Derivatives

A variety of substituted benzaldehyde derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

One area of interest has been the development of salicylaldehyde benzoylhydrazones. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly those of leukemic origin.[1] The antiproliferative activity of these derivatives is often evaluated using the MTT assay, which measures cell viability.

Another class of compounds, 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues, has shown promising anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[2] The introduction of a 2-(trifluoromethyl)benzyl substituent resulted in a derivative with outstanding activity, comparable to the standard drug doxorubicin.[2]

The following table summarizes the cytotoxic activity of selected substituted benzaldehyde derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀; μ M) of Selected Benzaldehyde Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|-----------------------------------|------------------------------------|---------------------|-----------------------|-----------|
| Salicylaldehyde Benzoylhydrazon e | Compound 1 | HL-60 (Leukemia) | >10 | [1] |
| Salicylaldehyde Benzoylhydrazon e | Compound 2 | HL-60 (Leukemia) | 0.5 | [1] |
| Salicylaldehyde Benzoylhydrazon e | Compound 3 | HL-60 (Leukemia) | 0.8 | [1] |
| Salicylaldehyde Benzoylhydrazon e | Compound 4 | MCF-7 (Breast) | 8.5 | [1] |
| Salicylaldehyde Benzoylhydrazon e | Compound 5 | MDA-MB-231 (Breast) | 9.2 | [1] |
| Benzofuran-Triazole Hybrid | 2-(fluoromethyl)benzyl substituted | A-549 (Lung) | 0.040 | [2] |
| Benzofuran-Triazole Hybrid | 2-(fluoromethyl)benzyl substituted | HeLa (Cervical) | 0.029 | [2] |
| Commercial Aldehyde | 5-nitro-thiophene carboxaldehyde | HCT-116 (Colon) | 0.36 μg/mL | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by living cells into purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.^[2]

Signaling Pathway

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Anti-inflammatory Activity of Chalcone Derivatives

Chalcones, which are precursors of flavonoids, can be synthesized through the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde.^[4] Many chalcone derivatives have demonstrated significant anti-inflammatory properties.

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).^[5] Some chalcones have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.^{[6][7]}

Table 2: Anti-inflammatory Activity of Selected Chalcone Derivatives

| Compound | Assay | Cell Line/Model | IC ₅₀ (μM) | Reference |
|--------------|--|------------------------------|-----------------------|-----------|
| Chalcone 1 | β-glucuronidase release inhibition | Rat Neutrophils | 1.6 | |
| Chalcone 11 | Nitric Oxide (NO) formation inhibition | Murine Microglial Cells (N9) | 0.7 | |
| Chalcone 163 | COX Inhibition | Ovine | 0.42 | [8] |
| Chalcone 164 | COX Inhibition | Ovine | 0.82 | [8] |

Experimental Protocols

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in 96-well plates.
- **Treatment:** The cells are pre-treated with various concentrations of the chalcone derivatives for a short period before being stimulated with LPS to induce NO production.
- **Incubation:** The plates are incubated for 24 hours.
- **Griess Assay:** The supernatant from each well is collected, and the Griess reagent is added. The Griess reagent reacts with nitrite to form a colored azo compound.
- **Absorbance Measurement:** The absorbance is measured at 540 nm.
- **Inhibition Calculation:** The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells.[5]

Experimental Workflow

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Antimicrobial Activity of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.^[9] Schiff bases derived from substituted benzaldehydes have been synthesized and evaluated for their activity against various bacterial and fungal strains.^{[9][10]}

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.^{[11][12]}

Table 3: Antimicrobial Activity (MIC; µg/mL) of Selected Schiff Base Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |
|--|-----------------------|-------------|-----------------|
| PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | ^[9] |
| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | ^[9] |
| PC2 (from Anisaldehyde) | Escherichia coli | 250 | ^[9] |
| PC2 (from Anisaldehyde) | Candida albicans | 62.5 | ^[9] |
| PC3 (from 4-Nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | ^[9] |
| (E)-4-chloro-2-((4-fluorobenzylimino)met hyl)phenol | Escherichia coli | 1.6 | ^[10] |
| (E)-4-chloro-2-((4-fluorobenzylimino)met hyl)phenol | Staphylococcus aureus | 3.4 | ^[10] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a serial dilution technique.^[11]

- **Preparation of Stock Solution:** A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- **Serial Dilution:** A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., nutrient broth for bacteria) in test tubes or 96-well plates.
- **Inoculation:** Each tube or well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The tubes or plates are incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
- **Observation:** The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.^[11]

Logical Relationship Diagram

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